![molecular formula C20H15N5O2S3 B2771035 N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide CAS No. 392299-84-2](/img/structure/B2771035.png)
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
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Overview
Description
The compound belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are synthesized through a variety of methods . One method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in aqueous medium . This reaction yields substituted thiazole derivatives in good yield .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions . For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of the compound “N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide” are not mentioned in the retrieved papers.Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research has shown that it inhibits the growth of certain microorganisms, making it a potential candidate for novel antibiotics. Further studies are needed to explore its mechanism of action and evaluate its efficacy against specific pathogens .
CCK-A Antagonism
The compound has been investigated as a cholecystokinin (CCK) type A receptor (CCK-A) antagonist. CCK is involved in various physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility. By targeting CCK-A receptors, this compound may have applications in gastrointestinal disorders and pain management .
Quorum Sensing Inhibition
Quorum sensing is a communication system used by bacteria to coordinate group behaviors. Inhibiting quorum sensing can disrupt bacterial virulence and biofilm formation. The compound’s structure suggests potential as a quorum sensing inhibitor, which could be valuable in combating bacterial infections .
Anti-Inflammatory Properties
Although not extensively studied, the compound contains structural elements similar to non-steroidal anti-inflammatory drugs (NSAIDs). Investigating its anti-inflammatory effects could reveal novel therapeutic applications in inflammatory conditions .
Neuropharmacology
Given its benzodiazepine-like structure, the compound might interact with central nervous system receptors. Exploring its effects on neurotransmission, anxiety, or other neurological processes could uncover new pharmacological applications .
Metabolic Studies
Researchers have used radiolabeled versions of this compound (e.g., [14C-labeled]) to study its pharmacokinetics and metabolism. Understanding how the body processes this compound is crucial for drug development and safety assessment .
Future Directions
Thiazoles and their derivatives continue to be an area of interest due to their wide range of applications and biological activities . Future research may focus on the design and development of different thiazole derivatives, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with multiple targets, depending on the specific functional groups present in its structure.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives are known to interact with their targets in various ways, often involving the inhibition or modulation of enzymatic activity
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, and cellular proliferation .
Pharmacokinetics
For instance, the thiazole ring is known to enhance the lipophilicity of compounds, which could potentially improve their absorption and distribution within the body .
Result of Action
These could potentially include the modulation of enzymatic activity, alteration of cellular signaling pathways, and inhibition of microbial growth .
properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S3/c26-16(22-18-21-10-11-28-18)12-29-20-25-24-19(30-20)23-17(27)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXLAXZHHRMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
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